molecular formula C11H12FNO4 B2960903 5-Fluoro-2-(3-methoxypropanamido)benzoic acid CAS No. 1099091-63-0

5-Fluoro-2-(3-methoxypropanamido)benzoic acid

Cat. No.: B2960903
CAS No.: 1099091-63-0
M. Wt: 241.218
InChI Key: AVABAPDGUXETSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(3-methoxypropanamido)benzoic acid is a chemical compound with the molecular formula C11H12FNO4 and a molecular weight of 241.22 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(3-methoxypropanamido)benzoic acid typically involves the following steps:

  • Fluorination: The starting material, 2-(3-methoxypropanamido)benzoic acid, undergoes fluorination to introduce the fluorine atom at the 5-position of the benzene ring.

  • Amidation: The fluorinated compound is then subjected to amidation to form the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(3-methoxypropanamido)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

5-Fluoro-2-(3-methoxypropanamido)benzoic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its effects on cellular processes.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

5-Fluoro-2-(3-methoxypropanamido)benzoic acid is similar to other fluorinated benzoic acid derivatives, such as 2-fluorobenzoic acid and 3-fluorobenzoic acid. its unique structure, including the presence of the methoxypropanamido group, sets it apart from these compounds. The fluorine atom at the 5-position contributes to its distinct chemical properties and reactivity.

Comparison with Similar Compounds

  • 2-Fluorobenzoic acid

  • 3-Fluorobenzoic acid

  • 4-Fluorobenzoic acid

  • 2-(3-Methoxypropanamido)benzoic acid

This comprehensive overview provides a detailed understanding of 5-Fluoro-2-(3-methoxypropanamido)benzoic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-fluoro-2-(3-methoxypropanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c1-17-5-4-10(14)13-9-3-2-7(12)6-8(9)11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVABAPDGUXETSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NC1=C(C=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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